Biotin-PEG23-amine
Description
Properties
CAS No. |
604786-74-5 |
|---|---|
Molecular Formula |
C58H114N4O25S |
Molecular Weight |
1299.61 |
IUPAC Name |
N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 |
InChI Key |
LQIGDDHILHLQSX-SNKXOJDGSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>94% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG23-amine |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Biotin Peg23 Amine
Synthesis Pathways for Biotin-PEG-Amine Architectures
The construction of Biotin-PEG-amine molecules can be achieved through several synthetic routes, with carbodiimide-mediated coupling and ring-opening polymerization being prominent methods for assembling the core structure and elongating the PEG chain, respectively.
Carbodiimide-Mediated Coupling Approaches (e.g., N,N′-Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS))
A foundational method for creating Biotin-PEG-amine involves the activation of biotin's carboxylic acid group to facilitate its conjugation with an amine-terminated PEG chain. researchgate.net This is commonly accomplished using carbodiimide (B86325) cross-linking chemistry, where reagents like N,N′-dicyclohexylcarbodiimide (DCC) are employed. nih.govigem.org The process begins with the activation of biotin's carboxyl group by DCC, which renders the carboxylic oxygen a more effective leaving group. nih.gov To enhance the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) is often used in conjunction with DCC. researchgate.netigem.org This two-step, one-pot reaction first forms a Biotin-NHS ester, a more stable and amine-reactive intermediate. thermofisher.com
The mechanism involves the nucleophilic attack of the primary amine of a bifunctional PEG-amine on the activated carbonyl carbon of the Biotin-NHS ester. igem.org This results in the formation of a stable amide bond and the release of NHS. The reaction is typically carried out in anhydrous organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the activated ester. Key parameters for a successful coupling include the molar ratio of reactants, reaction time, and temperature. For instance, a protocol for synthesizing Biotin-NHS, a precursor for this conjugation, details a molar ratio of 1:1.2:1.2 for biotin (B1667282):NHS:DCC, reacting for 6 hours at room temperature to achieve a high yield.
The resulting product, Biotin-PEG-amine, can then be isolated and purified. researchgate.net It is important to note that a significant challenge in DCC/NHS coupling is the removal of the dicyclohexylurea (DCU) byproduct, which can be difficult and may introduce toxicity concerns if not completely eliminated. researchgate.net
Ring-Opening Polymerization for PEG Chain Elongation
Ring-opening polymerization (ROP) is a powerful technique for synthesizing the polyethylene (B3416737) glycol (PEG) chain itself, allowing for control over its length. mdpi.commdpi.com This method is particularly useful for creating well-defined PEG architectures. The anionic polymerization of ethylene (B1197577) oxide (EO) is a standard industrial method for producing PEGs of various molecular weights. acs.org This living polymerization process is initiated by nucleophiles, such as alkali metal hydroxides or alkoxides, and proceeds with the sequential addition of EO monomers to the growing polymer chain. acs.org The living nature of this polymerization results in a narrow molecular weight distribution. acs.org
In the context of creating Biotin-PEG-amine, a pre-formed biotin molecule can be used to initiate the polymerization of ethylene oxide, or a PEG chain can be synthesized first and then functionalized with biotin and an amine group at its termini. For example, a biotin-conjugated PEG can be synthesized and subsequently used as a macroinitiator for the ring-opening polymerization of other cyclic monomers, such as ε-caprolactone, to create block copolymers. nih.gov Alternatively, a bifunctional PEG with a protected amine at one end and a hydroxyl group at the other can be synthesized. The hydroxyl group can then be used to initiate the ROP of ethylene oxide to achieve the desired PEG length. Following deprotection of the amine and conjugation with activated biotin, the final Biotin-PEG-amine is obtained.
Functional Group Interconversion and Further Derivatization
The terminal amine group of Biotin-PEG23-amine is a versatile handle for a wide array of post-synthetic modifications, enabling the creation of complex and multifunctional bioconjugates. scribd.com
Amine Reactivity in Post-Synthetic Modifications
The primary amine (-NH2) group on this compound is nucleophilic and readily reacts with various electrophilic functional groups to form stable covalent bonds. broadpharm.comcd-bioparticles.net This reactivity is fundamental to its utility in bioconjugation. A common application is the reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide linkages. broadpharm.com This allows for the straightforward labeling of proteins, antibodies, and other biomolecules that have been modified to contain an NHS ester. igem.orgthermofisher.com
The reactivity of the amine can be influenced by the reaction conditions, particularly pH. Amine-reactive conjugations are typically performed at a pH range of 7.2 to 9 to ensure the amine is in its deprotonated, nucleophilic state. thermofisher.com Beyond NHS esters, the terminal amine can also be coupled to other functional groups like isothiocyanates to form thiourea (B124793) linkages, or to aldehydes and ketones via reductive amination to form secondary amines. thermofisher.com This versatility allows for the attachment of a wide range of molecules, including fluorescent dyes, drugs, and other targeting ligands. interchim.fr
Orthogonal Chemistry for Complex Conjugate Synthesis (e.g., Click Chemistry)
For the construction of more intricate molecular architectures, orthogonal chemical strategies are employed. These strategies involve reactions between mutually inert functional groups, allowing for sequential modifications without the need for protecting groups. interchim.fr "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of an orthogonal ligation method. interchim.frnih.gov
To utilize click chemistry, the terminal amine of this compound can be converted into either an azide (B81097) or an alkyne. For instance, the amine can be reacted with an azide- or alkyne-containing NHS ester to introduce the desired clickable handle. interchim.fr This modified Biotin-PEG linker can then be specifically and efficiently conjugated to a molecule bearing the complementary functional group (an alkyne for an azide, or vice versa). interchim.frnih.gov The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biological applications. nih.govmdpi.com
Another powerful orthogonal approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry variant. nih.gov This involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). rsc.org The terminal amine of this compound can be modified with a DBCO-NHS ester to introduce the strained alkyne. This allows for conjugation to azide-modified biomolecules without the need for a potentially cytotoxic copper catalyst, which is a significant advantage for in vivo applications.
Advanced Bioconjugation Methodologies Employing Biotin Peg23 Amine
Click Chemistry Applications (e.g., Copper(I)-Catalyzed, Strain-Promoted Click Chemistry)
While Biotin-PEG23-amine itself is primarily used for amine-reactive conjugations, its structure is foundational for creating derivatives used in click chemistry. By modifying the terminal amine group, this compound can be converted into a reagent suitable for these highly efficient and specific reactions. For instance, the amine can be functionalized to introduce an azide (B81097) or an alkyne group, making it a participant in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
In these scenarios, a researcher would first react this compound with a molecule containing, for example, an NHS-ester-activated alkyne or azide. This creates a new biotin-PEG-alkyne or biotin-PEG-azide reagent. This derivative can then be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to possess the complementary functional group (an azide for an alkyne, or a cyclooctyne (B158145) for an azide).
The advantages of click chemistry are its high specificity, biocompatibility (especially for SPAAC, which avoids the cytotoxic copper catalyst), and high reaction yields. The long, hydrophilic PEG23 spacer is beneficial in this context as well, as it projects the biotin (B1667282) moiety away from the surface of the biomolecule, ensuring its accessibility for interaction with streptavidin after the click reaction has occurred.
Site-Specific Bioconjugation Strategies
Site-specific bioconjugation aims to attach a label, like biotin, to a precise location on a biomolecule. This is crucial for preserving the function of proteins, antibodies, or enzymes, which can be compromised by random labeling of reactive residues like lysines.
This compound can be used in site-specific strategies when the target biomolecule is engineered to have a unique reactive site. For example, a specific amino acid in a protein's sequence can be genetically replaced with an unnatural amino acid containing a unique functional group, such as a ketone, aldehyde, or a "clickable" azide or alkyne.
If the unnatural amino acid contains a unique carboxylic acid, standard EDC/NHS chemistry could be used to specifically couple this compound to that single site. More commonly, the unique functional group would be an azide or alkyne, enabling a site-specific SPAAC or CuAAC reaction with a correspondingly modified Biotin-PEG23 derivative (as described in section 3.2).
Another strategy involves enzymatic modification. Certain enzymes can install a functional group at a specific sequence on a protein. For example, formylglycine-generating enzymes (FGE) can convert a specific cysteine residue within a defined peptide tag into a formylglycine residue, which contains an aldehyde group. This aldehyde can then be specifically targeted by an aminooxy- or hydrazide-modified Biotin-PEG23 reagent (created by functionalizing the amine) to form a stable oxime or hydrazone bond, respectively.
Multi-Component Conjugation Architectures
The structure of this compound is well-suited for building more complex, multi-component molecular systems. The terminal amine provides a versatile anchor point for assembling larger constructs.
For instance, this compound can be conjugated to a central scaffold or core molecule that possesses multiple, distinct reactive sites. One of these sites could be a carboxylic acid, which would be coupled to the amine of this compound. Other sites on the scaffold could be functionalized with different molecules, such as fluorescent dyes, drug payloads, or other targeting ligands. This creates a multifunctional reagent where the biotin-PEG arm serves as a purification and detection handle, while the other components perform different roles.
In a research study focused on developing tools for GABA-A receptors, scientists attached this compound to a complex photosensitive core molecule. ucl.ac.uk The purpose was to create a probe where the core molecule could bind to the receptor, while the long PEG-biotin tail would allow the entire complex to be captured and studied using streptavidin-coated surfaces or quantum dots. scispace.comucl.ac.uk This architecture demonstrates the use of this compound as a critical component in a larger, multi-part system designed for sophisticated biological experiments.
This modular approach allows for the systematic assembly of complex bioconjugates. The biotin element provides a reliable method for affinity purification or immobilization, the PEG spacer ensures solubility and accessibility, and the core scaffold can be tailored for a specific application by attaching various functional moieties.
Applications in Advanced Biological and Material Sciences Research
Biotin-Mediated Targeting in In Vitro and Pre-Clinical Models
The overexpression of biotin (B1667282) receptors on the surface of various cancer cells has made biotin a key molecule for targeted drug delivery systems. researchgate.netmdpi.com Biotin-PEG23-amine serves as a critical linker to attach therapeutic agents or imaging probes to nanoparticles and other carriers, directing them toward these specific cells.
Receptor-Mediated Internalization Mechanisms (e.g., Sodium-Dependent Multivitamin Transporter (SMVT))
The primary mechanism for biotin uptake into cells is through the sodium-dependent multivitamin transporter (SMVT), a protein that is often overexpressed in rapidly proliferating cancer cells. researchgate.netmdpi.comnih.gov This transporter recognizes the biotin molecule and facilitates its entry into the cell, a process that can be exploited for targeted therapy. While SMVT is a major pathway, some studies suggest the existence of other receptor-mediated processes, as endocytosis is sometimes observed, which is not a typical feature of SMVT-mediated transport. nih.gov The conjugation of therapeutic molecules to biotin via a linker like this compound allows these molecules to "hitchhike" on this natural uptake pathway, concentrating the therapeutic effect in target cells.
Cellular Uptake Studies in Specific Cell Lines (e.g., Cancer Cells, Brain-Derived Endothelial Cells, Neuroblastoma Cells)
Research has demonstrated the effectiveness of biotin-functionalized systems in various cell lines. For instance, biotin-conjugated nanoparticles have shown enhanced cytotoxicity in cancer cells like HeLa and MCF-7 compared to non-biotinylated counterparts. researchgate.netmdpi.comnih.gov This increased efficacy is attributed to the targeted uptake via biotin receptors. researchgate.net
Studies on neuroblastoma cells have also utilized biotin for targeted delivery. For example, zinc oxide nanostructures decorated with biotin have been shown to affect the cytoskeleton of neuroblastoma cells. researchgate.net In another study, NB2a neuroblastoma cells were found to transport biocytin (B1667093) (a biotin derivative) more efficiently than biotin itself, highlighting a specific carrier-mediated transport mechanism in these neuronal cells. nih.gov The specific transport systems in different cell lines, such as the distinct biotin uptake mechanisms in NB2a neuroblastoma cells versus C6 astrocytoma cells, underscore the importance of cell-specific targeting strategies. nih.gov
Cellular Uptake Studies Using Biotinylated Systems
| Cell Line | Biotinylated System | Key Finding | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | Biotin-conjugated PEG/PCL nanoparticles with paclitaxel | Higher cytotoxicity compared to non-biotinylated nanoparticles. | researchgate.net |
| MCF-7 (Breast Cancer) | Biotin-PEG-PCL nanomicelles with artemisinin | Inhibitory effect on cancer cells with no toxicity to normal cells. | mdpi.com |
| OVCAR-3 (Ovarian Cancer) | Biotinylated PAMAM dendrimers | Significantly higher uptake in cancer cells compared to non-cancerous HEK 293T cells. | nih.gov |
| Neuroblastoma Cells (SH-SY5Y) | Biotin-decorated Zinc Oxide/Gold nanoparticles | Affected the cytoskeleton of the neuroblastoma cells. | researchgate.net |
| NB2a (Neuroblastoma) | Biocytin | More efficient transport compared to biotin, indicating a specific carrier-mediated mechanism. | nih.gov |
Mechanistic Investigations of Targeted Molecular Delivery
The use of this compound and similar linkers has been instrumental in dissecting the mechanisms of targeted delivery. The primary amine group of the linker allows for stable amide bond formation with carboxyl groups on drugs or nanoparticles. broadpharm.comcd-bioparticles.net The long PEG chain ensures that the biotin remains exposed and available for receptor binding, a critical factor for successful targeting. cd-bioparticles.net Studies have confirmed that biotinylated drug delivery systems enhance the selectivity and absorption of drugs in tumor cells. researchgate.netresearchgate.net For example, in vivo studies with HeLa cell xenograft tumor models showed a significant reduction in tumor volume when using biotin-conjugated gold nanoparticles compared to non-biotinylated ones, confirming the targeting effect. nih.gov
Nanomaterial Functionalization and Engineering
This compound is a versatile tool for the surface modification of a wide range of nanomaterials, imparting biological targeting capabilities and improving their properties for research applications. broadpharm.compolysciences.com
Polymeric Nanoparticle Conjugation for Research Platforms (e.g., PEG/PCL nanoparticles, PAMAM dendrimer nanoparticles)
Biotin-PEG-amine compounds are used to create targeted polymeric nanoparticles. For instance, amphiphilic block copolymers like poly(ethylene oxide)/poly(ε-caprolactone) (PEG/PCL) can be coupled to biotin. researchgate.netmdpi.com These biotin-conjugated PEG/PCL nanoparticles can encapsulate hydrophobic drugs and have demonstrated sustained release profiles and enhanced cytotoxicity in cancer cells. researchgate.netmdpi.com The synthesis involves activating biotin and reacting it with a bifunctional PEG-amine, which then initiates the polymerization of ε-caprolactone. mdpi.com
Similarly, poly(amido)amine (PAMAM) dendrimers, a class of highly branched, well-defined polymers, have been biotinylated to enhance their uptake in cancer cells. researchgate.netnih.gov Studies have shown that biotin-PAMAM dendrimers are taken up more efficiently by ovarian cancer cells (OVCAR-3) compared to non-cancerous cells, indicating their potential as targeted drug carriers. nih.gov
Inorganic Nanoparticle Surface Modification (e.g., Zinc Oxide Nanostructures, Gold Nanoparticles, Magnetotactic Bacteria)
The functionalization of inorganic nanoparticles with this compound enhances their utility in biological research.
Zinc Oxide (ZnO) Nanostructures: ZnO nanoparticles can be surface-modified with biotin. One strategy involves a two-step process where a silane (B1218182) molecule first creates a stabilizing layer, which is then used to attach a biotin derivative. nih.gov In other research, amine-functionalized ZnO nanosheets have been prepared, which could then be conjugated with biotin. mdpi.comresearchgate.net Such modifications aim to create biocompatible materials for bioimaging and biosensing. nih.gov
Gold Nanoparticles (AuNPs): Biotin-PEG linkers are used to create stable, water-soluble gold nanoparticle probes. nih.govnih.govnn-labs.com These biotinylated AuNPs can be used for the sensitive detection of biomarkers like nucleic acids and proteins. nih.gov The biotin on the surface allows for specific binding to streptavidin-coated surfaces or molecules, making them useful in various diagnostic assays and targeted delivery systems. nn-labs.comlunanano.com
Magnetotactic Bacteria (MTB): These bacteria naturally produce magnetic nanoparticles and can be used as self-propelled drug delivery agents. mdpi.comnih.gov To prevent their early removal by the immune system, their surface can be coated with a "stealth" polymer. By attaching a PEG-biotin polymer to the surface of MTB, researchers have created a complex that is less likely to be engulfed by phagocytic cells. mdpi.comnih.gov In a different approach, magnetosomes (the magnetic nanoparticles produced by MTB) have been biologically engineered to display biotin on their surface by fusing a biotin carboxyl carrier protein to a magnetosome membrane protein. nih.gov This creates a biocompatible magnetic nanomaterial with inherent targeting capabilities for biotin-receptor-overexpressing cells. nih.gov
Functionalization of Nanomaterials with Biotin-PEG-Amine
| Nanomaterial | Functionalization Approach | Research Application | Reference |
|---|---|---|---|
| PEG/PCL Nanoparticles | Copolymerization with biotin-conjugated PEG. | Targeted chemotherapy for cancer. | mdpi.com |
| PAMAM Dendrimers | Biotinylation using sulfo-NHS-LC-biotin. | Targeted drug delivery to ovarian cancer cells. | nih.gov |
| Zinc Oxide (ZnO) Nanostructures | Two-step modification with a silane and a biotin derivative. | Bioimaging probes and biosensing. | nih.gov |
| Gold Nanoparticles (AuNPs) | Functionalization with biotin-terminated PEG. | Simultaneous detection of nucleic acids and proteins; targeted drug delivery. | nih.govnih.gov |
| Magnetotactic Bacteria (MTB) | Surface attachment of PEG-biotin polymer. | Stealth drug delivery agents. | mdpi.com |
| Magnetosomes (from MTB) | Genetic engineering to display biotin on the surface. | Targeted imaging and delivery for tumors. | nih.gov |
Hydrogel and Biomaterial Surface Immobilization
The functionalization of surfaces is a cornerstone of modern biomaterial science and tissue engineering. This compound is extensively used for the immobilization of biomolecules onto hydrogels and other biomaterial surfaces. creativepegworks.com Hydrogels, which are water-swollen polymer networks, can be engineered to mimic the extracellular matrix, but often require modification to present specific biological cues.
By reacting the amine group of this compound with activated carboxyl groups on a hydrogel or biomaterial backbone, a surface densely coated with biotin becomes available. google.com This biotinylated surface then serves as a versatile platform for the stable, non-covalent immobilization of any streptavidin-conjugated molecule, such as growth factors, peptides, or enzymes. This method offers spatial control over ligand presentation, which is critical for guiding cell behavior. google.com The long PEG23 spacer is crucial in this context; it extends the biotin moiety away from the substrate surface, ensuring its accessibility for binding to bulky streptavidin-conjugates and minimizing steric hindrance. precisepeg.combiochempeg.com Furthermore, the inherent protein-repellent properties of the PEG chains help to create a "non-fouling" background, ensuring that only the intended streptavidin-conjugated molecules are immobilized. researchgate.net This technique plays a pivotal role in creating bioactive scaffolds for tissue regeneration and advanced platforms for cell culture studies.
Development of Advanced Biosensors and Diagnostic Probes
The performance of biosensors and diagnostic probes relies heavily on the precise control of surface chemistry. This compound offers a robust solution for creating the highly specific and sensitive surfaces required for modern diagnostics.
Optimizing the surface chemistry of a biosensor is critical for maximizing its sensitivity and reliability. mecwins.com The goal is to create a surface that promotes the uniform and active immobilization of capture molecules while resisting the non-specific adsorption of other components from the sample matrix. researchgate.net Using this compound helps achieve this by forming a well-defined and hydrophilic surface layer.
The long PEG chains form a brush-like structure that prevents the sensor surface from becoming fouled by proteins and other macromolecules present in complex biological fluids like blood plasma. nih.govresearchgate.net This "stealth" property is fundamental to reducing background noise and improving the signal-to-noise ratio of the sensor. whiterose.ac.uk Research has shown that by controlling the density and length of PEG chains, it is possible to fine-tune the surface environment to optimize the orientation and functionality of immobilized capture molecules, leading to enhanced sensor performance, including increased sensitivity and lower limits of detection. mecwins.comresearchgate.net
| Optimization Strategy | Role of this compound | Expected Outcome |
| Surface Passivation | The hydrophilic PEG chain creates a hydration layer that repels non-specific protein adsorption. nih.gov | Reduced background signal and sensor fouling. whiterose.ac.uk |
| Controlled Ligand Density | The amine group allows for covalent attachment to a controlled number of sites on the sensor surface. | Optimized binding kinetics and accessibility for target analytes. |
| Steric Hindrance Reduction | The long PEG23 spacer arm physically separates the biotin from the surface and the capture molecule from the biotin. precisepeg.com | Improved binding efficiency of large streptavidin-conjugated capture molecules. |
| Enhanced Stability | Forms a stable, covalent amide bond with the sensor surface. axispharm.com | Increased sensor robustness and shelf-life. |
A key step in constructing a biosensor is the stable attachment of capture molecules (e.g., antibodies, nucleic acids, or aptamers) to the sensor surface. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, making it an ideal tool for this purpose. addgene.org
This compound facilitates a two-step immobilization process. First, the amine terminus of the linker is covalently coupled to a surface that has been functionalized with carboxyl groups or N-hydroxysuccinimide (NHS) esters. biochempeg.comlumiprobe.com This creates a stable, biotin-coated surface. Second, a capture molecule that has been pre-conjugated to streptavidin is introduced and binds with high affinity and specificity to the biotin on the surface. This modular approach is highly versatile, allowing a single type of biotinylated surface to be used for immobilizing a wide variety of different streptavidin-linked capture molecules. The PEG linker ensures that the immobilized molecules retain their native conformation and activity, which is essential for sensitive and specific analyte detection. lumiprobe.com
One of the greatest challenges in diagnostics is detecting low-abundance analytes in complex biological samples such as serum or plasma. These samples contain a high concentration of proteins and other molecules that can non-specifically adsorb to sensor surfaces, a phenomenon known as biofouling. researchgate.net This fouling can mask the specific signal from the target analyte, leading to false positives or reduced sensitivity.
The polyethylene (B3416737) glycol component of this compound is exceptionally effective at mitigating this problem. nih.gov PEG is highly hydrophilic and creates a "hydration shell" on the surface, which acts as a physical and energetic barrier to protein adsorption. precisepeg.commdpi.com By forming a dense layer of these PEG chains on a sensor surface, a robust anti-fouling interface is created. researchgate.net This significantly reduces the background noise from non-specific binding, enabling the reliable detection of target molecules even at very low concentrations in complex media. researchgate.netwhiterose.ac.uk This property is critical for the development of point-of-care diagnostic devices that can be used with minimally processed biological samples.
Immobilization of Capture Molecules for Analyte Detection
Molecular Probes and Assay Development
This compound is a valuable reagent in the development of molecular probes and novel assay formats, primarily due to the unparalleled specificity of the biotin-streptavidin interaction.
Protein-proximity labeling techniques are powerful methods for identifying protein-protein interactions within their natural cellular environment. nih.gov A prominent example is BioID (proximity-dependent Biotin Identification), which provides a snapshot of the proteins in the immediate vicinity of a protein of interest. nih.gov
The BioID method involves fusing a promiscuous mutant of the E. coli biotin ligase, BirA, to a specific "bait" protein. addgene.org When cells expressing this fusion protein are supplied with exogenous biotin, the BirA enzyme is activated. It generates highly reactive biotinoyl-AMP, which then diffuses from the active site and covalently attaches to exposed lysine (B10760008) residues on any proteins that are in close proximity to the bait protein. nih.govunits.it These newly biotinylated "prey" proteins can then be isolated from the cell lysate with high efficiency using streptavidin-coated beads for subsequent identification by mass spectrometry. nih.gov This technique is particularly adept at capturing weak and transient interactions that are often missed by other methods. addgene.orgnih.gov
While standard BioID protocols utilize free biotin, the underlying principle highlights the central role of biotin as a robust molecular tag for affinity purification. addgene.org The development of various biotinylating reagents is crucial for the broader field of assay development, enabling the creation of specific probes and affinity matrices used in a wide range of biological experiments.
Affinity Purification and Enrichment Strategies
The strong and specific interaction between biotin and streptavidin is a cornerstone of affinity purification techniques. Biotin-PEG reagents are broadly used for the nonradioactive purification, detection, and immobilization of biomolecules. precisepeg.comaxispharm.combroadpharm.com While traditional biotin labels can sometimes lead to harsh elution conditions that denature the target protein, related compounds like desthiobiotin-PEG offer a gentler alternative. Desthiobiotin binds to streptavidin with high specificity but can be eluted under mild conditions, making it ideal for the purification and intracellular labeling of proteins where maintaining native structure and function is critical. nanocs.net The principle of using a biotinylated probe to capture and enrich target molecules is a fundamental strategy where this compound's properties are highly advantageous. The long PEG linker ensures that the biotin tag is accessible for binding to streptavidin-coated supports, even when attached to large or complex proteins, facilitating efficient capture and enrichment. precisepeg.com
Glycan-Based Microarray and Suspension Array Development
This compound has been specifically utilized in the development of suspension glycan arrays (SGAs), a high-throughput technology for profiling anti-glycan antibodies in patient samples. plos.orgd-nb.info In this application, researchers couple biotinylated glycopolymers to fluorescently coded microbeads. plos.org
A critical step involves the modification of the carboxylated microbeads, where this compound (biot–PEG23–NH2) is used as a heterobifunctional linker. plos.orgd-nb.inforesearchgate.net The amine end of the molecule is coupled to the carboxyl groups on the beads, presenting the biotin end for subsequent binding to streptavidin. This streptavidin-coated bead then serves as a platform to anchor biotinylated glycopolymers, which act as targets for capturing specific antibodies from plasma samples. plos.org The use of a long PEG linker like PEG23 is crucial in these assays as it extends the glycan away from the bead surface, reducing non-specific binding and making the glycan more accessible for antibody interaction. d-nb.info This methodology has been successfully applied to identify potential biomarkers for diseases like ovarian cancer by comparing the anti-glycan antibody profiles of patients and healthy controls. plos.orgd-nb.info
Table 1: Research Findings in Glycan Suspension Array Development
| Study Focus | Key Finding | Compound Used | Reference |
| Ovarian Cancer Biomarker Discovery | Anti-human Globo H IgG antibodies could significantly discriminate high-grade serous ovarian cancer patients from controls. | biot–PEG23–NH2 | d-nb.info |
| Analysis of Anti-Glycan Antibodies | Suspension glycan array using 22 different negatively charged glycans identified significant differences in antibody levels between ovarian cancer patients and benign controls. | biot–PEG23–NH2 | plos.org |
| Microbead Surface Modification | Coupling of heterobifunctional PEGs (including PEG23) to beads prior to streptavidin anchoring serves as a bifunctional linker between the bead and streptavidin. | biot-PEG23-NH2 | researchgate.net |
Ligand-Receptor Interaction Studies and Force Spectroscopy (e.g., Integrin-mediated Unbinding)
The ability to create precisely defined molecular probes is essential for studying the biophysics of ligand-receptor interactions. This compound is instrumental in constructing such probes for techniques like molecular tension fluorescence microscopy (MTFM). In a notable study investigating the forces exerted by integrin receptors, a key cellular adhesion molecule, researchers synthesized a complex molecular probe. nih.gov
This probe consisted of a cyclic peptide ligand (cRGDfK) known to bind integrins, which was conjugated to a fluorescent dye (Alexa 647) and a biotin molecule via a 23-unit PEG linker. nih.gov The synthesis specifically involved using Biotin-PEG23-maleimide to react with a cysteine residue on the peptide, but the principle of using a long PEG linker to tether biotin is identical. The resulting cRGDfK(C)-A647-PEG23-biotin conjugate was then anchored to streptavidin-coated surfaces. nih.gov When cells adhered to these surfaces, the forces generated by integrin receptors pulling on the cRGDfK ligand were sufficient to stretch the PEG linker and, surprisingly, even cause the high-affinity streptavidin-biotin bond to dissociate. nih.gov This research demonstrated that integrin-ligand tensions in focal adhesions are significantly higher than previously estimated and highlighted the utility of long-chain biotin-PEG linkers in constructing sophisticated molecular force sensors. nih.gov
Table 2: Research Findings in Ligand-Receptor and Force Spectroscopy Studies
| Research Area | Experimental Setup | Key Finding | Compound Derivative | Reference |
| Integrin Force Measurement | A FRET-based sensor using a cRGDfK peptide tethered via a PEG23-biotin linkage to a streptavidin surface. | Integrin receptors exert sufficient force (~10-20 pN) to dissociate the streptavidin-biotin bond within focal adhesions. | cRGDfK(C)-A647-PEG23-biotin | nih.gov |
| Dynamic Force Spectroscopy | Probing the complex between integrin α7β1 and invasin (B1167395) using a biomembrane force-probe. | Erythrocytes were biotinylated with Biotin-PEG-NHS 3400 to attach them to probe beads. | Biotin-PEG-NHS 3400 | nih.gov |
Functionalization of Biomolecules
The terminal amine group of this compound provides a convenient handle for covalently attaching the biotin-PEG moiety to a variety of important biomolecules. broadpharm.comaxispharm.com
Peptide and Protein Conjugation
Biotin-PEG-amine reagents are widely used to conjugate with proteins and peptides. axispharm.comthermofisher.com The primary amine of the reagent readily reacts with carboxyl groups on biomolecules, such as those found at the C-terminus of a protein or in the side chains of aspartate and glutamate (B1630785) residues, to form stable amide bonds. broadpharm.comaxispharm.com This conjugation is a foundational step for many of the applications already discussed. For example, the study of integrin-mediated forces involved the synthesis of a cRGDfK(C)-A647-PEG23-biotin peptide conjugate, a clear instance of peptide functionalization. nih.gov Similarly, the creation of versatile antibody capture nanoparticles has been achieved by functionalizing silica (B1680970) particles with amine groups, followed by covalent attachment of biotin, and subsequent binding of streptavidin and biotinylated Protein A/G. uky.edu This demonstrates the robust utility of amine-reactive biotinylation in creating complex, functional bio-interfaces.
Nucleic Acid Labeling and Probe Construction (e.g., Oligonucleotides)
The biotinylation of nucleic acids is a fundamental technique for a range of applications, including hybridization assays, purification, and detection. lumiprobe.combiosynth.com Biotin-PEG-amine reagents can be conjugated to nucleic acids, with the terminal amine group capable of reacting with the 5'-phosphate groups of oligonucleotides to form stable amide bonds. broadpharm.comcd-bioparticles.net Shorter chain variants like Biotin-PEG2-amine are explicitly mentioned for their use in labeling DNA, oligonucleotides, and proteins. lumiprobe.com The labeling process is often non-enzymatic and does not destroy the nucleic acid structure, allowing the labeled probes to be used in downstream applications like microarray construction or in situ hybridization. biosynth.com The hydrophilic PEG spacer is particularly beneficial in these applications, as it improves the solubility of the labeled nucleic acid and ensures the biotin tag is accessible for detection by streptavidin-conjugates. lumiprobe.com
Antibody and Aptamer Functionalization
Biotinylation is a common strategy for modifying antibodies for use in immunoassays like ELISA. nih.gov Biotin-PEG-amine can be used to label antibodies, which can then be detected with high sensitivity using enzyme-conjugated streptavidin. The PEG linker helps to maintain the antibody's solubility and binding affinity by providing distance between the biotin label and the antigen-binding site. precisepeg.com
Aptamers, which are single-stranded oligonucleotides that can bind to specific targets, are also frequently modified to enhance their therapeutic or diagnostic potential. nih.gov Conjugation with PEG polymers is a well-established method to increase the in vivo stability and circulation half-life of aptamers by increasing their size to avoid rapid renal clearance. google.com Furthermore, biotin modification of aptamers allows for their use in various assay formats and for targeted delivery applications. For instance, aptamers can be functionalized with biotin and used to guide drug-loaded nanoparticles to cancer cells via biotin-streptavidin coupling mechanisms. nih.govnih.gov The chemical properties of this compound make it a suitable reagent for these advanced aptamer conjugation strategies. cd-bioparticles.netgoogle.com
Analytical Methodologies for Characterization of Biotin Peg23 Amine Conjugates
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)
Spectroscopic methods are fundamental in confirming the chemical structure and successful conjugation of Biotin-PEG23-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of Biotin-PEG conjugates. nih.gov Both 1D ¹H NMR and 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are utilized to verify the covalent linkage between biotin (B1667282) and the PEG chain. nih.gov For instance, in the synthesis of biotin-PEG-PCL block copolymers, ¹H-NMR is used to identify the characteristic proton signals of both the biotin and the PEG/PCL components, confirming successful conjugation. researchgate.net Specific proton peaks corresponding to the biotin moiety and the repeating ethylene (B1197577) glycol units of the PEG chain provide definitive evidence of the conjugate's formation. google.comrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule and is used to confirm the formation of new chemical bonds during conjugation. In the characterization of biotinylated N-palmitoyl chitosan (B1678972) nanoparticles, FTIR is used to identify new amide bonds formed during the biotinylation process. mdpi.com Similarly, when creating drug-loaded nanoparticles with a TPP-PEG-biotin shell, FTIR analysis confirms the presence of the constituent parts, including the biotin and PEG components. nih.gov The spectra of the final conjugate will show characteristic peaks from both biotin and the PEG linker, and potentially new peaks corresponding to the amide bond formed between the biotin and the PEG-amine.
Raman Spectroscopy offers complementary vibrational information to FTIR and can be used to characterize biotin-PEG conjugates. In the study of biotin-decorated dendrimer nanoparticles, Raman spectroscopy, alongside NMR and FTIR, was used to confirm the successful conjugation of biotin to the nanoparticle surface. nih.gov
A summary of spectroscopic findings for Biotin-PEG conjugate characterization is presented in the table below.
| Spectroscopic Technique | Information Obtained | Key Findings |
| ¹H NMR | Structural confirmation, presence of biotin and PEG moieties. | Characteristic peaks for biotin's ureido ring protons and PEG's methylene (B1212753) protons confirm conjugation. researchgate.netgoogle.com |
| FTIR | Identification of functional groups, confirmation of amide bond formation. | Presence of amide I and II bands alongside characteristic PEG ether stretches. mdpi.comnih.gov |
| Raman Spectroscopy | Vibrational fingerprint of the conjugate. | Confirms the presence of both biotin and PEG components in the final product. nih.gov |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound conjugates, ensuring the removal of unreacted starting materials and byproducts. google.com
Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic radius. This technique is highly effective for separating PEGylated proteins from unreacted protein and excess PEG, as the hydrodynamic radius significantly increases upon PEGylation. SEC can be used to analyze the binding of biotin-PEG conjugates to proteins like neutravidin, where the resulting complex will have a shorter retention time than the individual components due to its larger size. researchgate.net
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is a valuable tool for the analytical separation of PEGylated conjugates and can be used to identify PEGylation sites and separate positional isomers.
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. The conjugation of PEG chains can shield the surface charges of a protein, altering its isoelectric point. This change in charge properties allows for the separation of PEGylated proteins from their unmodified counterparts and can even be used to separate positional isomers.
The table below summarizes the applications of various chromatographic techniques in the analysis of Biotin-PEG conjugates.
| Chromatographic Technique | Principle of Separation | Application in Biotin-PEG Conjugate Analysis |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume | Purification of conjugates from smaller unreacted molecules; analysis of binding to target proteins. researchgate.net |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment and separation of isomers. |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of PEGylated from non-PEGylated molecules and positional isomers. |
Microscopy-Based Techniques for Conjugate Localization and Interaction (e.g., Confocal Microscopy, Two-Photon Immunocytochemistry Microscopy, Transmission Electron Microscopy)
Microscopy techniques are invaluable for visualizing the localization and interactions of this compound conjugates within biological systems, such as cells and tissues.
Confocal Microscopy is widely used to visualize the binding and internalization of fluorescently labeled Biotin-PEG conjugates. For example, FITC-labeled Biotin-PEG has been used to demonstrate the successful coating of magnetotactic bacteria, with confocal images showing the localization of the fluorescent conjugate on the bacterial surface. mdpi.comresearchgate.net Similarly, it has been used to study the cellular uptake of Biotin-PEG-polyethylenimine complexes, showing their internalization into endosomal compartments. nih.gov Confocal microscopy can also be used to observe the interaction of biotinylated cell surface proteins with streptavidin conjugates, revealing processes like protein clustering and internalization. mpg.de
Two-Photon Microscopy (TPM) offers advantages over conventional confocal microscopy, including deeper tissue penetration and reduced phototoxicity, making it suitable for imaging in living tissues. oist.jppnas.org A two-photon active fluorescent probe incorporating biotin has been synthesized to differentiate between biotin receptor-positive and -negative cancer cells and for imaging 3D spheroids. acs.org This technique can be used to visualize the localization of biotin-appended platinum complexes within live cells with high resolution. pnas.org Furthermore, two-photon microscopy has been employed to image hydrogen peroxide in live tissue using a mitochondria-localized probe. researchgate.net
Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology and size of nanoparticles functionalized with Biotin-PEG. TEM has been used to characterize the size and structure of magnetosomes within bacteria that were subsequently coated with Biotin-PEG. nih.gov It has also been used to visualize the spherical shape and size of self-assembled nanoparticles composed of TPP-PEG-biotin. nih.gov In another study, TEM analysis confirmed the uniform and spherical nature of biotin-PEG conjugated nanogels. researchgate.net
The following table details the applications of microscopy techniques in the study of Biotin-PEG conjugates.
| Microscopy Technique | Key Application | Example Finding |
| Confocal Microscopy | Visualization of cellular binding and uptake. | Confirmed the stable attachment of FITC-labeled Biotin-PEG to the surface of bacteria. mdpi.comresearchgate.net |
| Two-Photon Microscopy | Deep tissue and live cell imaging. | Enabled high-resolution imaging of biotin-conjugated probes within 3D cell spheroids. acs.org |
| Transmission Electron Microscopy (TEM) | Morphological characterization of nanoparticles. | Revealed the spherical morphology of Biotin-PEG functionalized nanoparticles. nih.govresearchgate.net |
Light Scattering Methods for Conjugate Size Determination (e.g., Dynamic Light Scattering)
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of this compound conjugates, particularly when they are used to functionalize nanoparticles. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is then used to calculate the particle size.
DLS has been used to measure the size of Biotin-PEG-polyethylenimine complexes, which showed an average size of 116 nm. nih.gov When these complexes were further conjugated to an antibody-streptavidin conjugate, their size increased by approximately 40 nm, as confirmed by DLS. nih.gov The technique is also routinely used to characterize the size of nanoparticles before and after functionalization with Biotin-PEG. For example, DLS analysis showed an increase in the hydrodynamic diameter of nanoparticles after being coated with avidin (B1170675) and subsequently with biotinylated PEG. yale.edu Similarly, the size of magnetite nanoparticles was shown to increase after being encapsulated with a PBS-PEG copolymer. mdpi.com
The table below provides a summary of DLS findings for Biotin-PEG functionalized nanoparticles.
| Nanoparticle System | Size before Biotin-PEG functionalization (nm) | Size after Biotin-PEG functionalization (nm) | Polydispersity Index (PDI) |
| PLGA Nanoparticles | ~170 | ~180 | <0.2 |
| Magnetite Nanoparticles | 80.9 | 197.1 | Not Reported |
| Biotin-PEG-polyethylenimine complexes | Not Applicable | 116 | Not Reported |
Data is illustrative and compiled from various sources. nih.govmdpi.comtandfonline.com
Affinity-Based Assays for Binding Validation (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Affinity-based assays are crucial for confirming that the biotin moiety of the this compound conjugate retains its ability to bind to avidin or streptavidin.
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used method for this purpose. A common format is a competitive ELISA, where the Biotin-PEG conjugate in a sample competes with a biotinylated tracer (e.g., biotin linked to an enzyme or a fluorophore) for binding to a limited number of streptavidin-coated sites on a microplate. abcam.com The signal generated is inversely proportional to the concentration of the Biotin-PEG conjugate in the sample. ELISAs can also be used to detect antibodies against PEG. In this format, a microplate is coated with streptavidin, followed by the binding of biotinylated PEG. celerion.com The plate is then incubated with serum samples to detect the presence of anti-PEG antibodies. celerion.comtandfonline.comresearchgate.net
Other affinity-based methods include the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay , which is a colorimetric method for quantifying biotin. The HABA dye binds to avidin, producing a color change. When a biotin-containing sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. interchim.fr
The following table outlines the principles of common affinity-based assays for Biotin-PEG conjugates.
| Assay | Principle | Application |
| ELISA | Competitive binding to streptavidin-coated plates. | Quantification of Biotin-PEG conjugates and detection of anti-PEG antibodies. abcam.comcelerion.com |
| HABA Assay | Displacement of a colored dye from avidin by biotin. | Quantification of biotin incorporation in a conjugate. interchim.fr |
Theoretical and Computational Investigations of Biotin Peg23 Amine Systems
Molecular Modeling of Linker Flexibility and Conformation
The PEG23 linker in Biotin-PEG23-amine is not a rigid rod; instead, it is a highly flexible chain whose conformation is critical to its function. lifetein.com Molecular modeling and dynamics simulations are employed to explore the vast conformational space of this linker.
Key Research Findings:
Conformational Dynamics: Molecular dynamics (MD) simulations reveal that PEG linkers, like the one in this compound, exhibit significant flexibility. pnas.orgnih.gov This flexibility allows the chain to adopt various conformations, from a compact, random coil to a fully extended state. researchgate.net This dynamic nature is essential for the biotin (B1667282) moiety to navigate and orient itself correctly to access the deep binding pockets of avidin (B1170675) or streptavidin. mdpi.com
Influence of Environment: The linker's conformation is influenced by its surrounding environment. In aqueous solutions, the hydrophilic nature of the PEG chain promotes an extended conformation, which helps to minimize steric hindrance and improve the solubility of the entire conjugate. lifetein.comscbt.comresearchgate.net
Modeling Approaches: Theoretical models often approximate the PEG linker's behavior using different assumptions, such as a random coil, a rigid rod, or a jointed rod. researchgate.net Comparing these models with experimental data helps to refine the understanding of how linker flexibility impacts binding avidity and specificity. researchgate.net Steered molecular dynamics (SMD) simulations, which apply external forces to pull the biotin out of its binding pocket, provide detailed insights into the unbinding pathways and the role of linker stretching in this process. pnas.orgnih.gov
The flexibility of the PEG spacer is a key property that balances several factors. It must be flexible enough to allow the biotin to bind without being constrained by the attached molecule, but not so flexible that it results in an excessive entropic penalty upon binding. researchgate.net
Table 1: Theoretical Models for Linker Flexibility
| Model | Description | Relevance to Biotin-PEG Systems | Reference |
|---|---|---|---|
| Random Coil | A model representing a polymer as a chain of randomly oriented segments. | Approximates the high flexibility and large conformational space of a long PEG linker in solution. | researchgate.net |
| Rigid Rod | A model treating the linker as a completely inflexible, straight connector. | Useful as a baseline to demonstrate the importance of flexibility; generally a poor approximation for long PEG chains. | researchgate.net |
| Jointed Rods | A semi-flexible model where rigid segments are connected by flexible joints. | Provides a more realistic approximation of local stiffness combined with overall flexibility. | researchgate.net |
| Worm-Like Chain (WLC) | A model describing a continuously flexible polymer, characterized by its persistence length. | Used in molecular dynamics simulations to describe the force required to stretch the PEG linker during binding and unbinding events. | pnas.org |
Ligand-Receptor Docking Studies with Biotin-PEG Constructs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., biotin) when bound to a second (the receptor, e.g., streptavidin) to form a stable complex. schrodinger.com For biotin-PEG constructs, these studies are essential for understanding how the PEG spacer affects the binding event.
Key Research Findings:
Binding Pose Prediction: Docking simulations consistently show that the biotin portion of the conjugate fits snugly into the deep, hydrophobic binding pocket of avidin or streptavidin. The software calculates a binding score (e.g., GlideScore) to estimate the strength of the interaction, with favorable scores indicating a tightly bound complex. schrodinger.com
Role of the PEG Linker: While the PEG linker itself does not typically interact directly with the residues in the primary binding pocket, its presence is critical. Docking studies must account for the linker's size and flexibility, as it can sterically influence the ability of the biotin to achieve the optimal binding pose. acs.orgcreative-biolabs.com The linker's role is to position the biotin for effective binding without introducing unfavorable interactions. lifetein.com
Induced Fit Docking: Advanced docking protocols, such as induced fit docking, account for the fact that the receptor is not entirely rigid. schrodinger.com These simulations allow for side-chain rearrangements in the receptor's binding site upon the ligand's approach, providing a more accurate model of the binding event. This is particularly relevant for the streptavidin-biotin interaction, where a flexible loop (loop 3-4) closes over the binding pocket, a feature that can be modeled computationally. researchgate.net
Computational studies have revealed that the geometry of how force is applied through the linker can significantly impact the mechanical stability of the biotin-streptavidin bond, suggesting that the linker's attachment point and flexibility can induce different unbinding pathways. nih.govuni-muenchen.de
Optimization of PEG Spacer Length for Optimal Bioconjugation and Biological Activity
Key Research Findings:
Overcoming Steric Hindrance: A primary function of the PEG spacer is to extend the biotin moiety away from the surface of the conjugated molecule or substrate. lifetein.comcreative-biolabs.com This separation is crucial to overcome steric hindrance that would otherwise prevent the biotin from accessing the binding pocket of avidin or streptavidin. rsc.org Studies comparing short linkers to longer PEG linkers consistently show that longer spacers lead to better avidin binding and improved assay sensitivity. mdpi.comrsc.org
Length-Dependent Binding Kinetics: The length of the spacer arm has a direct effect on binding rates. One study using quartz crystal microbalance with dissipation monitoring (QCM-D) found that surfaces with a PEG11-biotin linker (5.9 nm spacer) had an order of magnitude faster on-rate for avidin binding compared to a shorter linker (0.9 nm spacer) at low functionalization densities. rsc.org This indicates that the biotin is more readily available for binding when it is further from the surface. rsc.org
The "Optimal Length" Trade-off: While longer is often better for overcoming steric hindrance, there is a point of diminishing returns. Excessively long linkers may not provide additional benefits and can sometimes lead to increased non-specific binding or self-aggregation. rsc.orgthermofisher.com The optimal length depends on the specific application, including the size of the conjugated molecule and the geometry of the system. researchgate.netrsc.org For instance, studies have identified PEG4 and PEG12 as optimal spacers in the context of certain antibody-drug conjugates (ADCs). rsc.org Another study found that a PEG2-biotin linker (2.9 nm) allowed for the highest surface coverage of avidin on a lipid bilayer, suggesting it was the most efficient length in that specific system. rsc.org
Solubility and Biocompatibility: The hydrophilic PEG chain enhances the aqueous solubility of the biotinylated molecule. scbt.comthermofisher.com The this compound, with its long PEG chain, is highly water-soluble, which is advantageous for bioconjugation reactions that are typically performed in aqueous buffers. creative-biolabs.combroadpharm.comchemicalbook.com
Table 2: Impact of PEG Spacer Length on Avidin/Streptavidin Binding
| Spacer Length (Source) | System Studied | Key Finding | Reference |
|---|---|---|---|
| 0.9 nm (BC-PE) | Avidin binding to lipid bilayers | Slowest association rate (1.1 × 10⁶ M⁻¹ min⁻¹). Appears to cause surface clustering of avidin. | rsc.org |
| ~2.9 nm (PEG2) | Avidin binding to lipid bilayers | Achieved the highest surface coverage of avidin, suggesting optimal efficiency and packing. | rsc.org |
| ~5.9 nm (PEG11) | Avidin binding to lipid bilayers | Order of magnitude faster on-rate (1.1 × 10⁷ M⁻¹ min⁻¹) than the 0.9 nm spacer at low density. | rsc.org |
| PEG8 vs. PEG2 | Avidin-coated microsphere capture on PET fibers | PEG8 linker was significantly more efficient in capturing avidin-coated microspheres than the PEG2 linker. | mdpi.com |
| Variable (PEG4, PEG8, PEG12) | Antibody-Drug Conjugates (ADCs) | PEG4 was found to be optimal in one anti-EGFR conjugate system. PEG8 and PEG12 were used in other clinical candidates to enhance solubility and reduce clearance. | rsc.org |
| High MW (5-20 kDa) | PEGylation of Avidin | High molecular weight PEGs can reduce the number of accessible biotin binding sites on avidin if not protected during conjugation. | acs.orgnih.gov |
Table of Compounds
Emerging Research Avenues and Future Outlook
Advancements in Biotin (B1667282) Conjugate Uptake Mechanism Elucidation
The cellular uptake of biotin and its conjugates is a complex process that is not yet fully understood. While the sodium-dependent multivitamin transporter (SMVT) is recognized as the primary mechanism for free biotin uptake, the pathways for biotin conjugates, such as Biotin-PEG23-amine, are still under investigation. nih.govannualreviews.org
Recent research has highlighted that the free carboxyl group of biotin is critical for its uptake via the SMVT. mdpi.comoup.com Chemical modifications to this group, such as the formation of an amide or ester bond, which are common in biotin conjugates, have been reported to hinder or even prevent this transport mechanism. nih.govmdpi.com This has led to a hypothesis that alternative uptake systems may be involved for biotinylated molecules. nih.gov
Some studies suggest the existence of other carrier systems for biotin in certain cell types, like human peripheral blood mononuclear cells and keratinocytes. nih.gov Additionally, in mammalian lymphoid tissues, the monocarboxylate transporter 1 (MCT1) has been identified as an alternative transporter for biotin, utilizing a proton-dependent mechanism. mdpi.comwalshmedicalmedia.com
The apparent contradiction between the requirement of a free carboxyl group for SMVT-mediated uptake and the successful cellular entry of amidated or esterified biotin conjugates points to the need for further studies to clarify the precise uptake mechanisms. mdpi.comresearchgate.net Understanding these mechanisms is crucial for the rational design of future biotinylated therapeutics and research tools. researchgate.net
Key Research Findings on Biotin Uptake:
| Transporter/System | Key Characteristics | Known Inhibitors/Competitors | Reference |
| Sodium-Dependent Multivitamin Transporter (SMVT) | Na+-gradient dependent, electroneutral, primary transporter for free biotin. nih.gov | Biotin structural analogs with a free carboxyl group (e.g., desthiobiotin, lipoic acid), pantothenic acid. nih.gov | nih.govnih.gov |
| Monocarboxylate Transporter 1 (MCT1) | Proton-dependent, counter-transport mechanism. walshmedicalmedia.com | Monocarboxylic compounds (e.g., lactate, pyruvate). walshmedicalmedia.com | mdpi.comwalshmedicalmedia.com |
| Other Carrier Systems | Evidence suggests existence in specific cell types, but mechanisms are not fully elucidated. nih.gov | N/A | nih.gov |
Novel Applications in Translational Research Tools
The unique properties of this compound and similar biotin-PEG linkers have spurred innovation in the development of translational research tools. axispharm.com The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, while the terminal amine group allows for covalent conjugation to a variety of molecules. broadpharm.comcreative-biolabs.comaxispharm.com
One significant area of application is in the development of advanced biosensors and diagnostic assays. laysanbio.compolysciences.com By immobilizing biotinylated molecules on streptavidin-coated surfaces, highly specific and sensitive detection platforms can be created. laysanbio.comchempep.com For example, biotin-PEG linkers are integral to some enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques. laysanbio.comaxispharm.com Recent advancements include the use of biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of multiple types of biomolecules, such as nucleic acids and proteins, with high sensitivity. nih.gov
In the realm of drug delivery and targeting, this compound serves as a versatile linker for creating targeted therapeutic agents. polysciences.comchempep.comhiyka.com The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, a characteristic often observed in cancer cells. rsc.orgresearchgate.net The PEG component helps to improve the pharmacokinetic properties of the conjugated drug, such as increased stability and reduced immunogenicity. laysanbio.com
Furthermore, biotin-PEG linkers are being explored in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they can function as a linker component in these novel therapeutic modalities. chempep.commedchemexpress.com
Examples of Novel Translational Research Applications:
| Application Area | Specific Example | Key Advantage of Biotin-PEG Linker | Reference(s) |
| Diagnostics | Multiplexed biomarker detection using biotin-PEG-gold nanoparticle probes. | Enables simultaneous detection of different biomolecule classes with high sensitivity. nih.gov | nih.gov |
| Drug Delivery | Targeted delivery of therapeutics to cancer cells. | Biotin acts as a targeting moiety for cancer cells overexpressing biotin receptors. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Immunoassays | Enhanced ELISA and Western blotting. | Improves sensitivity and specificity of detection. laysanbio.comaxispharm.com | laysanbio.comaxispharm.com |
| Therapeutic Modalities | Component in PROTAC synthesis. | Acts as a versatile linker in these emerging drug candidates. chempep.commedchemexpress.com | chempep.commedchemexpress.com |
Integration with Advanced Bioengineering Platforms
The adaptability of this compound and related compounds is leading to their integration into sophisticated bioengineering platforms, including organ-on-a-chip systems and 3D bioprinting. These technologies aim to create more physiologically relevant models for disease research and drug development. researchgate.netnih.govmdpi.com
In organ-on-a-chip systems, which are microfluidic devices that mimic the structure and function of human organs, biotin-PEG linkers can be used to functionalize surfaces. researchgate.net This allows for the precise patterning and attachment of cells, creating organized tissue structures that better replicate in vivo conditions. researchgate.net For instance, the biotin-streptavidin system can be employed to immobilize specific proteins or cells onto the chip surface, facilitating the study of cell-cell interactions and tissue-level responses to stimuli. acs.org
3D bioprinting is another area where biotin-PEG linkers are finding utility. Hydrogels are commonly used as "bioinks" in 3D bioprinting to encapsulate cells and create three-dimensional tissue constructs. nih.govnih.gov Biotinylated polymers, such as hyaluronic acid-biotin, can be crosslinked with streptavidin to form stable hydrogels with enhanced mechanical properties suitable for printing. nih.govnih.govresearchgate.net This approach allows for the fabrication of complex, cell-laden scaffolds for tissue engineering applications, such as bone and cartilage regeneration. nih.gov The use of PEG in these systems is beneficial due to its biocompatibility and ability to resist non-specific protein adsorption. researchgate.net
The integration of this compound and its derivatives into these advanced platforms holds significant promise for creating more accurate in vitro models, which could accelerate drug discovery and reduce the reliance on animal testing.
Q & A
Basic: What are the critical structural components and functional groups of Biotin-PEG23-amine, and how do they influence its reactivity?
This compound comprises three key components: (1) a biotin moiety for high-affinity streptavidin/avidin binding, (2) a 23-unit polyethylene glycol (PEG) spacer enhancing solubility and biocompatibility, and (3) a terminal amine group enabling covalent conjugation to carboxylated targets via carbodiimide crosslinkers (e.g., EDC/NHS) . The PEG chain reduces steric hindrance, while the amine group facilitates pH-dependent nucleophilic reactions. Purity (>95%) and molecular weight (≈1299.6 g/mol) must be validated via HPLC and MALDI-TOF to ensure consistent reactivity .
Basic: What are the primary research applications of this compound in protein labeling and drug delivery?
The compound is widely used for:
- Protein tracking : Biotinylation of surface lysine residues enables streptavidin-based detection in ELISA or fluorescence microscopy .
- Targeted drug delivery : Conjugation to drug molecules via amine-carboxyl coupling allows biotin-avidin-mediated cellular uptake, leveraging PEG’s stealth properties to evade immune clearance .
- Biomolecule immobilization : Amine-reactive NHS esters can functionalize surfaces (e.g., biosensors) for capture assays .
Basic: What storage and handling protocols are critical for maintaining this compound stability?
Store lyophilized powder at -20°C in desiccated, light-protected vials to prevent hydrolysis and oxidation. Reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid freeze-thaw cycles, as repeated phase changes degrade PEG integrity and amine reactivity .
Advanced: How can researchers optimize conjugation efficiency between this compound and carboxylated substrates?
- Activation strategy : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with sulfo-NHS to stabilize reactive intermediates, minimizing hydrolysis .
- Molar ratio : A 5:1 (this compound:target) ratio balances labeling efficiency and aggregation risks .
- pH control : Conduct reactions at pH 6.5–7.5 to maximize amine nucleophilicity while minimizing carbodiimide degradation. Post-conjugation, purify via size-exclusion chromatography to remove unreacted components .
Advanced: How should solubility challenges with this compound be addressed in aqueous and organic systems?
- Aqueous buffers : PEG23 enhances water solubility, but high concentrations (>10 mM) may require sonication or co-solvents (e.g., 10% DMSO).
- Organic phases : Use polar aprotic solvents (e.g., DMF) for hydrophobic targets. Dynamic light scattering (DLS) can monitor colloidal stability .
- Temperature effects : Heating to 40–50°C improves dissolution but risks biotin denaturation; validate post-solubilization activity via streptavidin-binding assays .
Advanced: What methods validate the specificity of this compound conjugates in complex biological matrices?
- Blocking controls : Pre-incubate samples with excess free biotin to confirm streptavidin-binding specificity .
- Mass spectrometry : Identify conjugate molecular weight shifts (e.g., +1299.6 Da) to verify labeling .
- Flow cytometry : Compare fluorescence in labeled vs. unconjugated cells to quantify non-specific binding .
Advanced: How can contradictory data in this compound binding assays be resolved?
Discrepancies often arise from:
- PEG chain flexibility : Variable solvent conditions (e.g., ionic strength) alter PEG conformation, affecting biotin accessibility. Use fixed buffer formulations (e.g., 150 mM NaCl, pH 7.4) .
- Batch variability : Confirm PEG polymerization degree (n=23) via NMR and amine content via TNBS assay .
- Avidin isoforms : Test multiple streptavidin derivatives (e.g., NeutrAvidin) to mitigate non-specific interactions .
Advanced: What experimental design considerations are critical for in vivo tracking using this compound conjugates?
- Pharmacokinetics : PEG23 extends half-life but may reduce renal clearance. Monitor blood/tissue retention via LC-MS/MS over 24–72 hours .
- Biodistribution : Use near-infrared (NIR) dyes conjugated to the amine group for real-time imaging. Include PEG-free controls to assess PEG’s impact on tissue penetration .
- Toxicity : Assess immune responses (e.g., anti-PEG antibodies) in longitudinal studies .
Advanced: How can researchers quantify conjugation efficiency and stoichiometry in this compound-modified nanoparticles?
- UV-Vis spectroscopy : Measure biotin’s absorbance at 280 nm and compare to a standard curve .
- Fluorescence quenching : Label nanoparticles with FITC; biotin-streptavidin binding quenches signal proportionally to conjugation efficiency .
- XPS analysis : Quantify nitrogen (amine) and sulfur (biotin) atomic ratios to confirm stoichiometry .
Advanced: What analytical techniques resolve PEG-related impurities in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
